Technical Monograph: 4-Chlorobenzenecarbaldehyde N,N-Dimethylhydrazone
Technical Monograph: 4-Chlorobenzenecarbaldehyde N,N-Dimethylhydrazone
Executive Summary
4-Chlorobenzenecarbaldehyde N,N-dimethylhydrazone (CAS: 22699-29-2) is a specialized nitrogenous building block used primarily in advanced organic synthesis and medicinal chemistry.[1] Unlike its parent aldehyde, this hydrazone derivative serves as a robust neutral directing group for Directed Ortho Metalation (DoM) and a radical acceptor in late-stage functionalization protocols. Its stability against hydrolysis under basic conditions, combined with its ability to direct lithiation to the ortho-position, makes it a critical intermediate for synthesizing polysubstituted aromatic scaffolds found in agrochemicals and pharmaceutical active ingredients (APIs).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | (E)-1-(4-chlorophenyl)-N,N-dimethylmethanimine |
| Common Name | 4-Chlorobenzaldehyde N,N-dimethylhydrazone |
| CAS Number | 22699-29-2 |
| Molecular Formula | C₉H₁₁ClN₂ |
| Molecular Weight | 182.65 g/mol |
| Appearance | Colorless to pale yellow crystalline solid |
| Melting Point | 67 – 68 °C |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, EtOAc; Insoluble in water |
Structural Characterization (¹H NMR)
Solvent: CDCl₃, 300 MHz
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δ 7.49 (d, J = 8.5 Hz, 2H, Ar-H)
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δ 7.28 (d, J = 8.5 Hz, 2H, Ar-H)
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δ 7.16 (s, 1H, CH =N) – Diagnostic azomethine proton
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δ 2.97 (s, 6H, N(CH₃ )₂) – Diagnostic dimethylamino singlet
Synthesis: Mechanism & Protocol
The synthesis involves the condensation of 4-chlorobenzaldehyde with 1,1-dimethylhydrazine (unsym-dimethylhydrazine). To drive the equilibrium forward and prevent hydrolysis, a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves is essential.
Experimental Protocol
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Reagents: 4-Chlorobenzaldehyde (1.0 equiv), 1,1-Dimethylhydrazine (1.2–2.0 equiv), anhydrous MgSO₄ (2.0 equiv), CH₂Cl₂ (DCM) or Ethanol.
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Procedure:
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Dissolve 4-chlorobenzaldehyde in DCM (0.5 M concentration).
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Add anhydrous MgSO₄ to the solution.
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Add 1,1-dimethylhydrazine dropwise at 0 °C.
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Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (disappearance of aldehyde).[2]
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Workup: Filter off the MgSO₄ solids. Concentrate the filtrate under reduced pressure.
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Purification: Recrystallization from ethanol or flash column chromatography (5% EtOAc in Pentane) yields the pure hydrazone.
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Reaction Mechanism
The reaction proceeds via nucleophilic attack of the hydrazine terminal nitrogen on the carbonyl carbon, followed by proton transfer and elimination of water.
Figure 1: Condensation mechanism for the formation of the N,N-dimethylhydrazone linkage.
Reactivity & Synthetic Utility[3][4]
Directed Ortho Metalation (DoM)
The most powerful application of this compound is its use as a Directed Metalation Group (DMG) . The nitrogen lone pair of the dimethylamino group coordinates with lithium bases (e.g., n-BuLi or LDA), directing deprotonation selectively to the ortho-position. This overcomes the electronic deactivation of the chlorine substituent.
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Reagent: n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA).
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Conditions: THF, -78 °C to 0 °C.
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Electrophiles: Aldehydes, alkyl halides, borates, silanes.
Figure 2: Directed Ortho Metalation (DoM) workflow for regioselective functionalization.
Radical Functionalization
Recent advancements have utilized aryl N,N-dimethylhydrazones as radical acceptors. The C=N bond can intercept radical species (e.g., trifluoromethyl radicals from Togni's reagent), allowing for the installation of fluoroalkyl groups.
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Application: Synthesis of α-trifluoromethyl amines or hydrazines.
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Mechanism: Radical addition to the C=N bond followed by oxidation or hydrogen atom transfer.
Hydrolysis (Deprotection)
The hydrazone moiety acts as a protecting group for the aldehyde. It is stable to base (allowing DoM) but labile to acid.
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Protocol: Treat with 3M HCl/THF or aqueous oxalic acid at room temperature to regenerate 4-chlorobenzaldehyde.
Safety & Handling
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Signal Word: WARNING
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Hazard Statements:
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Precautionary Measures:
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Hydrazine Risk: Hydrolysis releases dimethylhydrazine, a known carcinogen and toxin. All hydrolysis reactions must be performed in a fume hood.
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Moisture sensitive (hydrolysis risk).
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References
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Synthesis & Characterization
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Hagler, L. D.; et al. Perfluoroalkylation of Aryl-N,N-dimethyl Hydrazones Using Hypervalent Iodine(III) Reagents. J. Org. Chem.2017 , 82, 12, 6316–6326.
- Note: This reference provides the specific NMR data and synthesis protocol for compound 3n (4-chlorobenzaldehyde N,N-dimethylhydrazone).
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Directed Ortho Metalation (General Principles)
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Snieckus, V. Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chem. Rev.1990 , 90, 879–933.
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Physical Properties & CAS Verification
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Sigma-Aldrich Product Specification: (2E)-2-[(4-chlorophenyl)methylidene]-1,1-dimethylhydrazine (CAS 22699-29-2).
-
Sources
- 1. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [chemicalbook.com]
- 3. multichemindia.com [multichemindia.com]
- 4. 4-Chlorobenzaldehyde - SYNTHETIKA [synthetikaeu.com]
- 5. 4-Chlorobenzaldehyde - SYNTHETIKA [synthetikaeu.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 4-Chlorobenzaldehyde CAS#: 104-88-1 [m.chemicalbook.com]
